Lipophilicity vs. Ethyl Hippurate
Ethyl 2-[(4-chlorobenzoyl)amino]acetate exhibits a computed XLogP3 of 1.4, approximately 0.7 log units higher than the non-chlorinated analogue ethyl hippurate (PubChem CID 312323; XLogP3 ≈ 0.7) [1]. This difference, derived from PubChem’s XLogP3 algorithm (v3.0, 2025), indicates that the para-chloro substituent increases lipophilicity by roughly a factor of 5 in partition coefficient, which can meaningfully alter membrane permeability and distribution characteristics in biological systems.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (ethyl 2-[(4-chlorobenzoyl)amino]acetate, CID 587418) |
| Comparator Or Baseline | XLogP3 ≈ 0.7 (ethyl hippurate, CID 312323) |
| Quantified Difference | ΔXLogP3 ≈ +0.7, corresponding to ~5-fold higher lipophilicity |
| Conditions | In silico prediction using PubChem XLogP3 v3.0 algorithm |
Why This Matters
A 0.7 log unit shift in lipophilicity can be the difference between a compound that passively permeates cell membranes and one that does not, directly impacting its suitability for cell-based assays, in vivo studies, or pro-drug design.
- [1] PubChem Compound Summary for CID 587418 (ethyl 2-[(4-chlorobenzoyl)amino]acetate) and CID 312323 (ethyl hippurate); XLogP3 values (2025). View Source
